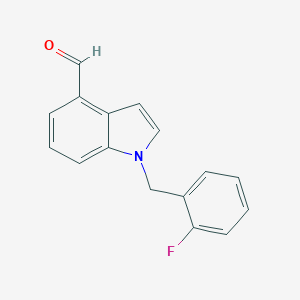
1-(2-Fluorobenzyl)indole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)indole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has a molecular formula of C16H11FNO.
Scientific Research Applications
1-(2-Fluorobenzyl)indole-4-carbaldehyde has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of various enzymes such as monoamine oxidase (MAO) and tyrosine kinase. It has also been evaluated for its anticancer activity against various cancer cell lines. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Mechanism Of Action
The mechanism of action of 1-(2-Fluorobenzyl)indole-4-carbaldehyde is not fully understood. However, it has been proposed that this compound may act as an inhibitor of enzymes such as MAO and tyrosine kinase by binding to their active sites. This binding may result in the inhibition of enzyme activity, which can lead to various physiological effects.
Biochemical And Physiological Effects
1-(2-Fluorobenzyl)indole-4-carbaldehyde has been shown to have various biochemical and physiological effects. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-Fluorobenzyl)indole-4-carbaldehyde in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its potential as an inhibitor of enzymes such as MAO and tyrosine kinase. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
For the study of this compound include further evaluation of its anticancer activity and investigation of its potential as an inhibitor of other enzymes.
properties
CAS RN |
192994-38-0 |
|---|---|
Product Name |
1-(2-Fluorobenzyl)indole-4-carbaldehyde |
Molecular Formula |
C16H12FNO |
Molecular Weight |
253.27 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12FNO/c17-15-6-2-1-4-12(15)10-18-9-8-14-13(11-19)5-3-7-16(14)18/h1-9,11H,10H2 |
InChI Key |
CPQWCXZJKDYEQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

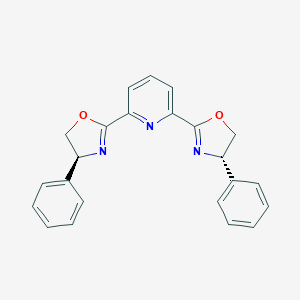
![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)
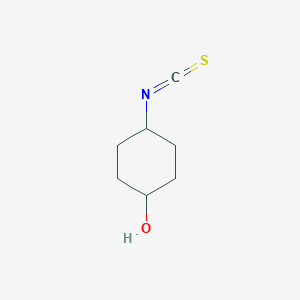


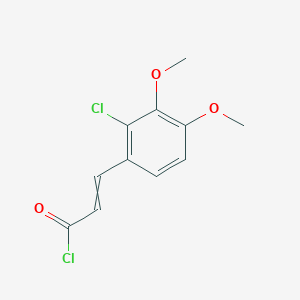
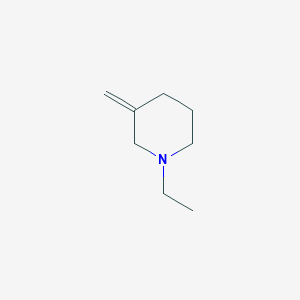

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
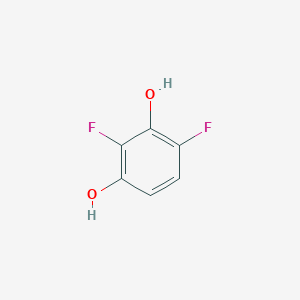

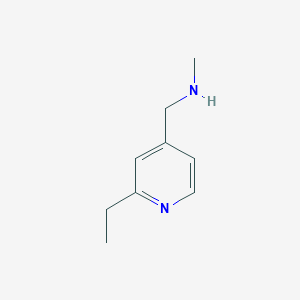

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)